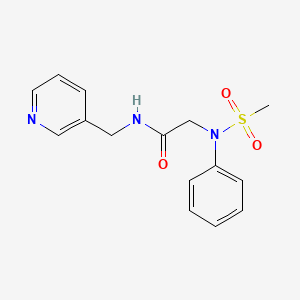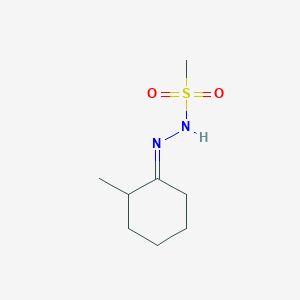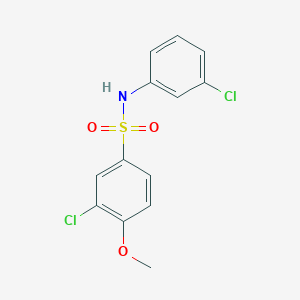
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as MPGL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPGL belongs to the class of glycine transporter inhibitors and has been studied for its ability to modulate neurotransmitter signaling in the brain.
作用機序
MPGL acts as a competitive inhibitor of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. By inhibiting the activity of these transporters, MPGL increases the availability of glycine in the synaptic cleft, leading to enhanced activation of NMDA receptors. This, in turn, leads to increased neurotransmitter signaling and modulation of various signaling pathways in the brain.
Biochemical and Physiological Effects:
MPGL has been shown to have a wide range of biochemical and physiological effects on the brain. The compound has been shown to enhance synaptic plasticity, increase the expression of neurotrophic factors, and improve cognitive function in animal models. Additionally, MPGL has been shown to have anxiolytic and antidepressant effects in preclinical studies.
実験室実験の利点と制限
One of the main advantages of using MPGL in lab experiments is its specificity towards glycine transporters, which allows for the modulation of specific signaling pathways in the brain. Additionally, MPGL has been shown to have a good safety profile and low toxicity in animal models. However, one of the limitations of using MPGL in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on MPGL. One area of interest is the development of more potent and selective inhibitors of glycine transporters, which could lead to the development of more effective therapies for neurological disorders. Additionally, further research is needed to elucidate the exact mechanisms by which MPGL modulates neurotransmitter signaling in the brain. Finally, clinical trials are needed to evaluate the safety and efficacy of MPGL in humans.
合成法
The synthesis of MPGL involves a multi-step process that includes the reaction of N-(3-pyridinylmethyl)glycinamide with phenylmagnesium bromide, followed by the reaction with methylsulfonyl chloride. The final product is obtained after purification through column chromatography.
科学的研究の応用
MPGL has been studied extensively for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and addiction. The compound has been shown to modulate the activity of glycine transporters, which play a crucial role in regulating the levels of neurotransmitters such as glutamate and glycine in the brain.
特性
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22(20,21)18(14-7-3-2-4-8-14)12-15(19)17-11-13-6-5-9-16-10-13/h2-10H,11-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSUOOFTFWCPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)



![2-(2,4-dichlorophenyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5711540.png)


![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)

![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)
